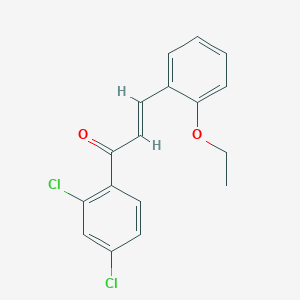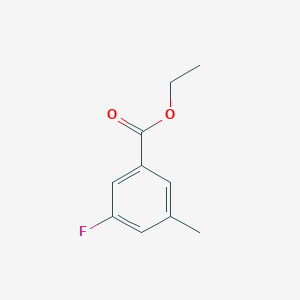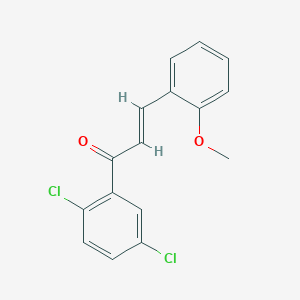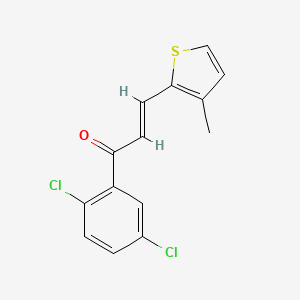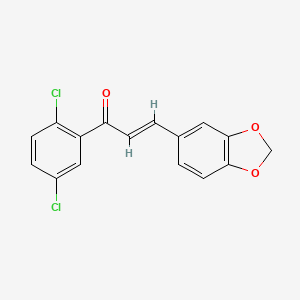
(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, or 2E-t-BDPP, is an organochlorine compound that has been used in scientific research to study the biochemical and physiological effects of organochlorines on living organisms. This compound has a wide range of applications in both laboratory and field experiments, and has been shown to have a variety of biochemical and physiological effects.
作用机制
2E-t-BDPP is an organochlorine compound that has been shown to act as an endocrine disruptor. It binds to the estrogen receptor and inhibits the binding of endogenous estrogens to the receptor, resulting in changes in gene expression and hormone production. It has also been shown to interfere with the synthesis and metabolism of steroid hormones, resulting in changes in their levels in the body.
Biochemical and Physiological Effects
2E-t-BDPP has been shown to have a variety of biochemical and physiological effects in laboratory and field experiments. It has been shown to disrupt the endocrine system, resulting in changes in gene expression and hormone levels. It has also been shown to interfere with the synthesis and metabolism of steroid hormones, resulting in changes in their levels in the body. Furthermore, it has been shown to cause reproductive and developmental abnormalities in fish and other aquatic organisms.
实验室实验的优点和局限性
The main advantage of using 2E-t-BDPP in laboratory experiments is that it is a relatively stable compound and can be stored and handled easily. Additionally, it can be used in a wide range of laboratory experiments and has been shown to have a variety of biochemical and physiological effects. However, one limitation of using 2E-t-BDPP in laboratory experiments is that it is a relatively expensive compound and may not be cost-effective for some experiments.
未来方向
There are a number of potential future directions for research involving 2E-t-BDPP. These include further studies on the biochemical and physiological effects of the compound on living organisms, as well as studies on the potential mechanisms of action of the compound. Additionally, further research could be conducted on the potential applications of the compound in fields such as toxicology, ecotoxicology, and biochemistry. Furthermore, research could be conducted on the potential environmental and health impacts of the compound. Finally, further research could be conducted on the potential uses of the compound in medical treatments.
合成方法
2E-t-BDPP is synthesized by a process known as Wittig olefination. In this process, the Wittig reagent, which is a phosphonium ylide, is reacted with the desired carbonyl compound to form an alkene. This reaction is catalyzed by a strong base such as sodium hydride and is usually conducted in an organic solvent such as dichloromethane. In the case of 2E-t-BDPP, the Wittig reagent is reacted with 4-tert-butylphenylacetone to form the desired compound.
科学研究应用
2E-t-BDPP is used in a wide range of scientific research applications, including toxicology, ecotoxicology, biochemistry, and physiology. It has been used to study the biochemical and physiological effects of organochlorines on living organisms, and has been used in laboratory and field experiments. In particular, 2E-t-BDPP has been used to study the effects of organochlorines on the endocrine system, reproduction, and development in fish and other aquatic organisms.
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2O/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(22)16-12-15(20)9-10-17(16)21/h4-12H,1-3H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCCQHZFKLQSL-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)






